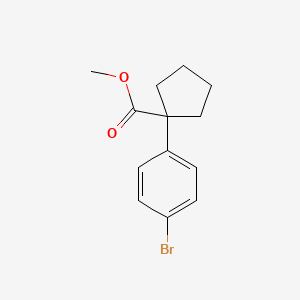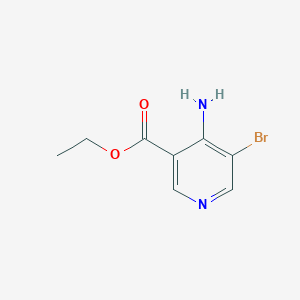
5-(chloromethyl)-1-isopropyl-1H-pyrazole
Übersicht
Beschreibung
The compound “5-(chloromethyl)-1-isopropyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “5-(chloromethyl)” part suggests that a chloromethyl group (-CH2Cl) is attached to the 5th position of the pyrazole ring . The “1-isopropyl” part indicates that an isopropyl group (-(CH3)2CH) is attached to the 1st position of the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . This process often involves the use of formaldehyde and hydrogen chloride, catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrazole ring with a chloromethyl group attached at the 5th position and an isopropyl group at the 1st position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the chloromethyl group might make the compound more reactive .Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-1-isopropyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In medicinal chemistry, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In agricultural science, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant hormones.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of certain fungal and bacterial species. In agricultural science, this compound has been shown to inhibit the growth of certain plant species and to affect the biosynthesis of plant hormones. In materials science, this compound has been shown to exhibit unique optical and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(chloromethyl)-1-isopropyl-1H-pyrazole is its versatility and potential for use in various fields. It is relatively easy to synthesize and has a high yield, making it a viable option for large-scale production. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully considered when working with the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(chloromethyl)-1-isopropyl-1H-pyrazole. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential use as a drug delivery system. In agricultural science, further studies are needed to investigate the potential use of this compound as a pesticide and herbicide. In materials science, further studies are needed to explore the potential use of this compound as a building block for the construction of supramolecular structures and for the synthesis of novel materials.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in medicinal chemistry, agricultural science, and materials science. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential applications in these fields.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-1-isopropyl-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural science, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agricultural science, this compound has been tested as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In materials science, this compound has been studied for its potential use in the synthesis of novel materials and as a building block for the construction of supramolecular structures.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPJNDEFANEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238671 | |
| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260658-90-9 | |
| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




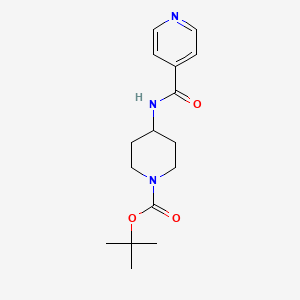
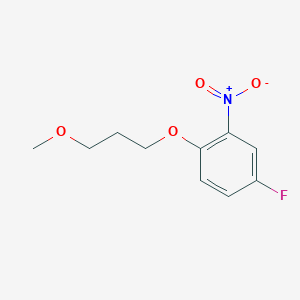
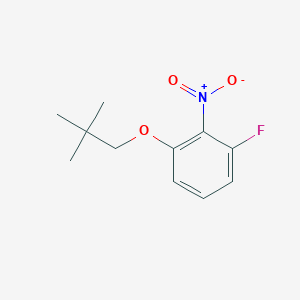
![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate](/img/structure/B3027178.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B3027179.png)

